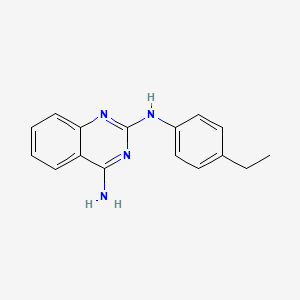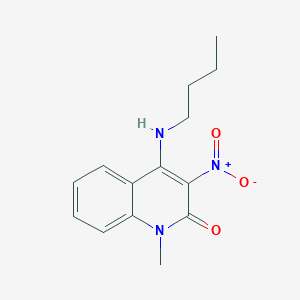
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine, also known as EKI-785, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in cancer treatment. This compound has been shown to target a specific signaling pathway involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
作用机制
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine works by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity. This results in the downregulation of downstream signaling pathways that are involved in cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to induce the degradation of EGFR, further reducing its activity and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have a number of biochemical and physiological effects in cancer cells. These include the downregulation of EGFR signaling pathways, the induction of apoptosis, and the inhibition of cancer cell growth and proliferation. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a promising candidate for the development of new cancer therapies.
实验室实验的优点和局限性
One of the main advantages of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its specificity for the EGFR signaling pathway, which makes it a promising candidate for the development of targeted cancer therapies. Additionally, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to have minimal effects on normal cells, making it a potentially safer alternative to traditional chemotherapy. However, one limitation of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in the treatment of some types of cancer.
未来方向
There are a number of potential future directions for the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine and its potential therapeutic applications. These include:
1. Further preclinical studies to evaluate the efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in a variety of cancer types.
2. Development of new formulations of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine to improve its pharmacokinetic properties and increase its potency.
3. Combination studies with other targeted therapies to evaluate the potential for synergistic effects.
4. Clinical trials to evaluate the safety and efficacy of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine in cancer patients.
5. Development of biomarkers to identify patients who are most likely to benefit from treatment with N~2~-(4-ethylphenyl)-2,4-quinazolinediamine.
Overall, the study of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine represents an exciting area of research with the potential to lead to the development of new targeted cancer therapies.
合成方法
The synthesis of N~2~-(4-ethylphenyl)-2,4-quinazolinediamine involves a multi-step process that begins with the reaction of 4-ethylbenzaldehyde and 2-nitrobenzaldehyde to form the corresponding nitroalcohol. This intermediate is then reduced to the amine using a hydrogenation catalyst, followed by a reaction with phosgene to form the quinazoline ring system. The final step involves the selective substitution of the 4-ethylphenyl group with an amino group to produce the desired compound.
科学研究应用
N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been studied extensively in preclinical models of cancer, including both in vitro and in vivo studies. These studies have demonstrated that N~2~-(4-ethylphenyl)-2,4-quinazolinediamine is a potent inhibitor of the epidermal growth factor receptor (EGFR) signaling pathway, which is known to be dysregulated in many types of cancer. By blocking this pathway, N~2~-(4-ethylphenyl)-2,4-quinazolinediamine has been shown to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
2-N-(4-ethylphenyl)quinazoline-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-2-11-7-9-12(10-8-11)18-16-19-14-6-4-3-5-13(14)15(17)20-16/h3-10H,2H2,1H3,(H3,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIJMTDSQBFGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[benzyl(methyl)amino]methyl}-N-(1-methyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B4940609.png)
![N-{1-[1-(cyclohexylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4940611.png)

![butyl 1-allyl-2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4940623.png)

![2-(1-azepanylcarbonyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4940632.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4940643.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine oxalate](/img/structure/B4940649.png)
![N-benzyl-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4940658.png)
![1-[4-(3,4-dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4940661.png)
![{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}(6-methoxy-2-naphthyl)methanone](/img/structure/B4940663.png)
![methyl 4-({4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)benzoate](/img/structure/B4940668.png)
![N-(4-iodophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4940685.png)
